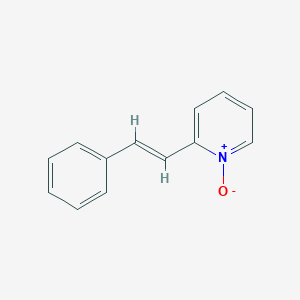
2-(2-Phenylvinyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Phenylvinyl)pyridine 1-oxide” is a chemical compound with the molecular formula C13H11NO . It is also known by other names such as “2-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate” and "Pyridine, 2-[(1E)-2-phenylethenyl]-, 1-oxide" .
Synthesis Analysis
The synthesis of pyridine N-oxides, which includes “2-(2-Phenylvinyl)pyridine 1-oxide”, can be achieved through the oxidation of pyridine derivatives . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “2-(2-Phenylvinyl)pyridine 1-oxide” consists of 13 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 197.232 Da .Chemical Reactions Analysis
Pyridine N-oxides, including “2-(2-Phenylvinyl)pyridine 1-oxide”, are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, thereby increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .Physical And Chemical Properties Analysis
The molecular formula of “2-(2-Phenylvinyl)pyridine 1-oxide” is C13H11NO . It has a molecular weight of 197.23 .Mécanisme D'action
Orientations Futures
The future directions of research on “2-(2-Phenylvinyl)pyridine 1-oxide” and other pyridine N-oxides could involve exploring their potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . Such studies could pave the way for the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-oxido-2-[(E)-2-phenylethenyl]pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYKDBFDQXXAM-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Phenylvinyl)pyridine 1-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


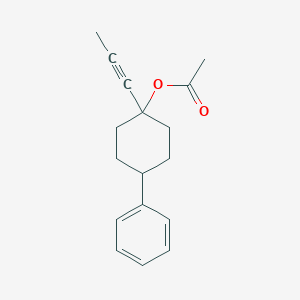
![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)
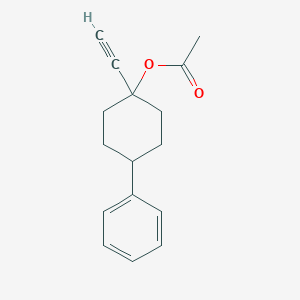
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)
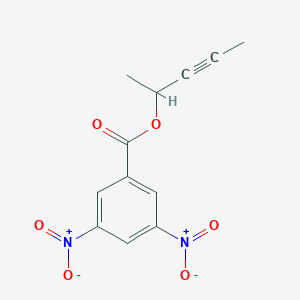
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)
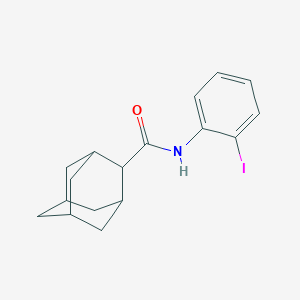
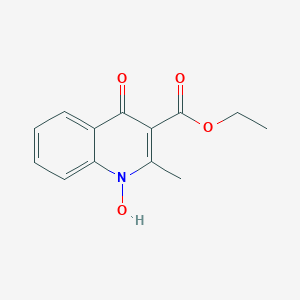
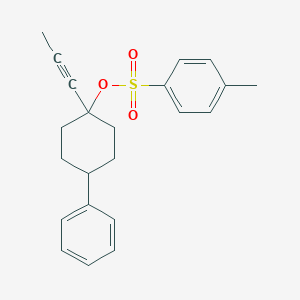
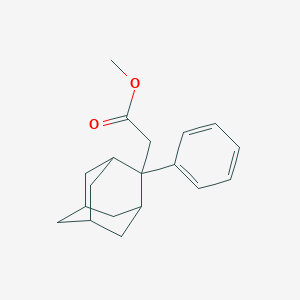
methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)
![3-[(3S,4S)-4-methyl-2,5-dioxooxolan-3-yl]propanoic acid](/img/structure/B372945.png)